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Compound of Interest

Compound Name: 2-Methylfuran-3-carbohydrazide

Cat. No.: B1301015 Get Quote

IUPAC Name: 2-Methylfuran-3-carboxylic acid hydrazide

This technical guide provides a comprehensive overview of 2-methylfuran-3-carbohydrazide,

a heterocyclic compound of interest to researchers and professionals in drug development and

medicinal chemistry. This document details its synthesis, physicochemical properties, and

potential biological activities, supported by experimental protocols and data analysis.

Physicochemical Properties
2-Methylfuran-3-carbohydrazide is a solid organic compound with the empirical formula

C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1] Its structure consists of a furan ring

substituted with a methyl group at the 2-position and a carbohydrazide group at the 3-position.
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Property Value Reference

IUPAC Name
2-Methyl-furan-3-carboxylic

acid hydrazide

Molecular Formula C₆H₈N₂O₂ [1]

Molecular Weight 140.14 g/mol

Form Solid

SMILES String Cc1occc1C(=O)NN

InChI Key
ZFQJEDANHVDMLS-

UHFFFAOYSA-N

Synthesis
The synthesis of 2-methylfuran-3-carbohydrazide is typically achieved through a two-step

process. The first step involves the formation of an ester precursor, ethyl 2-methylfuran-3-

carboxylate, followed by its conversion to the corresponding carbohydrazide.

Experimental Protocol: Synthesis of 2-Methylfuran-3-
carbohydrazide
Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate

A detailed experimental protocol for the synthesis of the specific precursor, ethyl 2-methylfuran-

3-carboxylate, is not readily available in the reviewed literature. However, a general approach

for the synthesis of substituted furan-3-carboxylate esters involves the cyclization of

appropriate acyclic precursors. For instance, densely substituted furan-2,4-dicarboxylates can

be prepared from (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride.

Step 2: Synthesis of 2-Methylfuran-3-carbohydrazide from Ethyl 2-methylfuran-3-carboxylate

This procedure is adapted from general methods for the synthesis of carbohydrazides from

their corresponding esters.

Materials:
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Ethyl 2-methylfuran-3-carboxylate

Hydrazine hydrate (N₂H₄·H₂O)

Ethanol (absolute)

Procedure:

Dissolve ethyl 2-methylfuran-3-carboxylate in absolute ethanol in a round-bottom flask

equipped with a magnetic stirrer and a reflux condenser.

Add an excess of hydrazine hydrate to the solution (typically 3-5 equivalents).

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After completion, allow the reaction mixture to cool to room temperature.

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried

under vacuum to yield 2-methylfuran-3-carbohydrazide.

Further purification can be achieved by recrystallization from a suitable solvent like

ethanol.

Experimental Workflow
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Step 1: Ester Synthesis

Step 2: Carbohydrazide Formation

Acyclic Precursors Ethyl 2-methylfuran-3-carboxylate
Cyclization

2-Methylfuran-3-carbohydrazide

Hydrazinolysis

Hydrazine Hydrate Purification
(Recrystallization)

Click to download full resolution via product page

Synthesis workflow for 2-Methylfuran-3-carbohydrazide.

Potential Biological Activities and Applications
While specific biological data for 2-methylfuran-3-carbohydrazide is limited in the available

literature, the broader class of furan carbohydrazide derivatives has demonstrated a range of

promising biological activities. These compounds are of significant interest in drug discovery for

their potential as antimicrobial, antifungal, and antibiofilm agents.

Antimicrobial and Antifungal Activity
Derivatives of furan carbohydrazides have been synthesized and evaluated for their activity

against various bacterial and fungal strains. For example, Schiff bases derived from furan-2-

carbohydrazide have shown notable antibacterial and antifungal properties. The mechanism of

action is often attributed to the ability of these compounds to chelate metal ions essential for

microbial growth or to interfere with cellular processes.

Antibiofilm Activity and Quorum Sensing Inhibition
A significant area of research for furan-based compounds is their ability to inhibit biofilm

formation, a key virulence factor in many pathogenic bacteria such as Pseudomonas

aeruginosa. Biofilm formation is often regulated by a cell-to-cell communication system known

as quorum sensing (QS). The LasR protein is a key transcriptional regulator in the P.

aeruginosa Las QS system. It is activated by the binding of its autoinducer molecule, N-(3-
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oxododecanoyl)-L-homoserine lactone (3OC12-HSL). The activated LasR dimer then binds to

specific DNA sequences, activating the transcription of virulence genes. Furan-based

molecules have been shown to act as antagonists of the LasR receptor, thereby inhibiting QS

and reducing virulence factor production and biofilm formation.

Signaling Pathway: Pseudomonas aeruginosa LasR
Quorum Sensing
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Proposed mechanism of action via the LasR quorum sensing pathway.
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Quantitative Data on Biological Activity of Furan
Carbohydrazide Derivatives
The following table summarizes the reported biological activities of various furan

carbohydrazide derivatives, highlighting their potential as antimicrobial and antibiofilm agents.

Compound/Derivati
ve

Target
Organism/Assay

Activity Reference

Furan-2-carboxamide

derivatives

Pseudomonas

aeruginosa biofilm

Up to 58% inhibition at

50 µM

Thiophene/furan-

1,3,4-oxadiazole

carboxamides

Sclerotinia

sclerotiorum

EC₅₀ = 0.140 ± 0.034

mg/L

Benzofuran

derivatives

Cryptococcus

neoformans,

Aspergillus fumigatus

Significant growth

inhibition

2-Vinylfuran

derivatives

Saccharomyces

cerevisiae, Candida

albicans

Inhibition of energy

metabolism

Methyl-5-

(hydroxymethyl)-2-

furan carboxylate

derivatives

HeLa cell line IC₅₀ = 62.37 µg/mL

Pathogenic bacteria MIC = 250 µg/mL

Experimental Protocols for Biological Assays
Protocol: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents visible growth of a microorganism.[2][3]
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Materials:

Test compound (2-Methylfuran-3-carbohydrazide or its derivatives)

96-well microtiter plates

Bacterial or fungal culture

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Sterile saline or phosphate-buffered saline (PBS)

Spectrophotometer

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the test compound in the broth medium directly in the

wells of the 96-well plate.

Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland

standard).

Inoculate each well with the microbial suspension to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL.

Include a positive control (microorganism in broth without the compound) and a negative

control (broth only).

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24

hours for bacteria).

The MIC is determined as the lowest concentration of the compound at which no visible

growth of the microorganism is observed.
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Protocol: Antibiofilm Activity Assay (Crystal Violet
Staining)
This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

Test compound

96-well microtiter plates

Bacterial culture capable of biofilm formation (e.g., P. aeruginosa)

Appropriate growth medium (e.g., Tryptic Soy Broth)

Crystal violet solution (0.1% w/v)

Ethanol (95%) or acetic acid (30%)

Plate reader

Procedure:

Dispense the bacterial culture into the wells of a 96-well plate containing different

concentrations of the test compound.

Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

After incubation, gently remove the planktonic cells by washing the wells with PBS.

Stain the adherent biofilms with crystal violet solution for 15-20 minutes.

Remove the excess stain by washing with water.

Solubilize the bound crystal violet with ethanol or acetic acid.

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm)

using a plate reader. The reduction in absorbance in the presence of the compound
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compared to the control indicates antibiofilm activity.

Conclusion
2-Methylfuran-3-carbohydrazide represents a valuable scaffold for the development of novel

therapeutic agents. While further research is required to fully elucidate the biological profile of

the parent compound, the demonstrated antimicrobial, antifungal, and antibiofilm activities of its

derivatives underscore the potential of this chemical class. The insights into its synthesis and

the provided experimental protocols offer a solid foundation for future investigations in the field

of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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